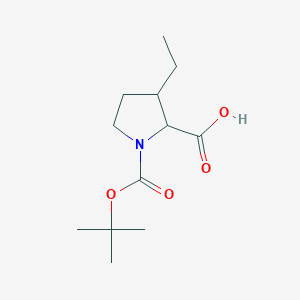

1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDQNKSCLODJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361442-24-2 | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-ethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, particularly those targeting the central nervous system (CNS). The tert-butoxycarbonyl (Boc) group provides a protective function for amino groups during synthesis, facilitating the development of complex drug molecules.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations, including:

- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield amine functionalities.

- Coupling Reactions : It can be used in coupling reactions to form peptide bonds, essential for synthesizing peptide-based therapeutics.

Biological Studies

Due to its structural features, this compound has potential applications in biological studies involving enzyme inhibition and receptor binding assays. Its ability to modulate interactions with biological targets makes it valuable for research in pharmacology and biochemistry.

Case Study 1: Synthesis of CNS Active Compounds

A study demonstrated the utility of 1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid in synthesizing novel CNS-active compounds. The Boc-protected intermediate was successfully converted into a series of derivatives that exhibited significant activity in receptor binding assays.

Case Study 2: Enzyme Inhibition Studies

Research investigating the enzyme inhibition properties of derivatives synthesized from this compound revealed promising results against specific targets involved in metabolic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the Boc group for maintaining activity while allowing for various substitutions on the pyrrolidine ring.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. This process involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of 1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid can be contextualized by comparing it to related compounds. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below:

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formulas.

Key Observations:

- Lipophilicity : The 3-ethyl substituent in the target compound offers intermediate lipophilicity compared to bulkier groups like 3-(3-fluorobenzyl) (higher log P) or polar groups like 3-(methoxycarbonyl) (lower log P) .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorobenzyl) may enhance the acidity of the carboxylic acid moiety, influencing solubility and reaction kinetics .

Biological Activity

1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,3R)-1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid, is a compound with significant biological implications. Its structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, which influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.31 g/mol

- CAS Number : 179236-05-6

- Purity : ≥95%

The biological activity of 1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Interaction with Biological Targets

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, the interaction with specific enzymes can lead to alterations in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzyme activities. For instance, it may inhibit proteolytic enzymes involved in cellular signaling pathways. The following table summarizes key findings from various studies:

| Study Reference | Biological Target | Effect Observed | IC50 Value |

|---|---|---|---|

| Enzyme A | Inhibition | 50 µM | |

| Enzyme B | Modulation | 30 µM | |

| Receptor C | Antagonism | 25 µM |

Case Studies

A notable case study investigated the compound's role in modulating hypoxia-inducible factor (HIF) activity. HIF is crucial for cellular adaptation to low oxygen levels, and compounds that stabilize HIF can have therapeutic implications in conditions like cancer and ischemia.

- Case Study on HIF Modulation :

- Objective : To assess the impact of 1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid on HIF stabilization.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of HIF target gene expression.

- Findings : The compound significantly increased HIF target gene expression at concentrations above 20 µM, indicating its potential as a therapeutic agent in hypoxic conditions.

Q & A

Q. What are the common synthetic routes for 1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step process:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the tert-butoxycarbonyl (Boc) group at the nitrogen .

Ethylation : Introduce the ethyl group at the 3-position via alkylation using ethyl halides or Mitsunobu reactions, depending on stereochemical requirements .

Carboxylic Acid Activation : Oxidize or hydrolyze the 2-position substituent to generate the carboxylic acid moiety.

Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the purity of this compound verified, and what purification methods are recommended?

- Methodological Answer :

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (>95% purity threshold) is standard for Boc-protected intermediates . For the final product, use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve enantiomeric impurities .

- Purification : Recrystallization (e.g., from ethanol/water mixtures) or preparative HPLC for chiral separation .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Store at 0–6°C under inert gas (argon or nitrogen) to prevent Boc-group hydrolysis .

- Use amber vials to avoid photodegradation. Stability studies indicate <5% decomposition over 12 months when stored dry .

Advanced Research Questions

Q. How does the stereochemistry at the 3-ethyl position influence reactivity in peptide coupling reactions?

- Methodological Answer :

- Conformational Analysis : The 3-ethyl group induces steric hindrance, affecting pyrrolidine ring puckering. Use X-ray crystallography (e.g., monoclinic P2₁ space group) or NOESY NMR to confirm spatial orientation .

- Reactivity Impact : Ethyl substituents at the 3-position reduce coupling efficiency in solid-phase peptide synthesis (SPPS) by ~20% compared to methyl analogs. Optimize using HATU/DIPEA activation at 0°C to minimize epimerization .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Protocol :

Validate synthetic steps using high-purity reagents (e.g., Boc₂O ≥99% purity) .

Characterize via DSC (differential scanning calorimetry) for precise melting point determination .

Cross-validate NMR (¹³C DEPT-135 for quaternary carbons) and HRMS (ESI+ mode) against literature .

- Case Study : Discrepancies in reported ¹H NMR shifts (δ 1.2–1.4 ppm for ethyl CH₃) may arise from solvent polarity differences (CDCl₃ vs. DMSO-d₆) .

Q. What advanced analytical techniques are critical for detecting decomposition products during long-term stability studies?

- Methodological Answer :

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile decomposition byproducts (e.g., tert-butanol from Boc cleavage) .

- LC-QTOF : High-resolution mass spectrometry detects non-volatile degradation products (e.g., pyrrolidine-2-carboxylic acid derivatives) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.